3-(tert-Butyldimethylsilyloxy)glutaric Acid

Beschreibung

BenchChem offers high-quality 3-(tert-Butyldimethylsilyloxy)glutaric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyldimethylsilyloxy)glutaric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

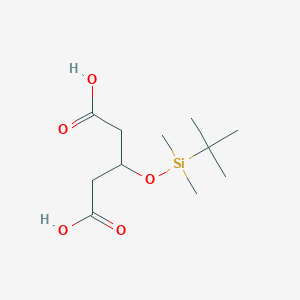

3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIOMMEWYTXCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-(tert-Butyldimethylsilyloxy)glutaric Acid & Derivatives

Core Synthon for HMG-CoA Reductase Inhibitor Synthesis

Executive Summary & Chemical Identity

3-(tert-Butyldimethylsilyloxy)glutaric acid (TBS-protected 3-hydroxyglutaric acid) is a critical prochiral intermediate used primarily in the pharmaceutical industry for the asymmetric synthesis of "super-statins," including Rosuvastatin and Pitavastatin.

While the free acid exists, the compound is most frequently manufactured, stored, and utilized in its dehydrated form, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride , due to the latter's superior stability and reactivity profile for desymmetrization reactions.

Chemical Identity Table[1][2]

| Property | Free Acid Form | Anhydride Form (Commercial Standard) |

| Chemical Name | 3-(tert-Butyldimethylsilyloxy)pentanedioic acid | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

| CAS Number | 113794-48-2 | 91424-40-7 |

| Molecular Formula | C₁₁H₂₂O₅Si | C₁₁H₂₀O₄Si |

| Molecular Weight | 262.38 g/mol | 244.36 g/mol |

| Appearance | Viscous oil or low-melting solid | White to off-white crystalline solid |

| Solubility | Methanol, DMSO, Ethyl Acetate | Dichloromethane, THF, Toluene |

| Stability | Hygroscopic; tends to dehydrate | Moisture sensitive; hydrolyzes to acid |

Synthetic Utility: The Prochiral Node

The strategic value of this molecule lies in its symmetry. The 3-position hydroxyl group is protected by a bulky tert-butyldimethylsilyl (TBS) group. This protection serves two functions:

-

Chemoselectivity: It prevents the hydroxyl group from interfering during the aggressive acylation or reduction steps required to build the statin side chain.

-

Stereocontrol: The bulky TBS group influences the facial selectivity during subsequent desymmetrization.

The "Statin Side Chain" Connection

Statins function by mimicking the HMG-CoA intermediate. This requires a specific dihydroxyheptanoic acid pharmacophore with (3R, 5S) stereochemistry. 3-(tert-Butyldimethylsilyloxy)glutaric anhydride serves as the "core" that provides carbons C3, C4, and C5 of this pharmacophore.

Through enzymatic or chemical desymmetrization , the symmetric anhydride is opened to form a chiral hemi-ester, effectively setting the stereochemistry for the entire drug molecule.

Visualization: Synthetic Workflow & Desymmetrization

The following diagram illustrates the transformation from the raw material (3-hydroxyglutaric acid) to the chiral statin intermediate.

Caption: Transformation of 3-Hydroxyglutaric acid into the chiral statin pharmacophore via the anhydride intermediate.

Experimental Protocols

Protocol A: Synthesis of the Anhydride from Dimethyl 3-hydroxyglutarate

Note: This route is preferred in industrial settings as the diester is cheaper than the free acid.

Reagents: Dimethyl 3-hydroxyglutarate, Imidazole, tert-Butyldimethylsilyl chloride (TBSCl), KOH (aq), Acetic Anhydride.

-

Silylation:

-

Dissolve dimethyl 3-hydroxyglutarate (1.0 eq) in DMF (5 vol).

-

Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) portion-wise at 0°C.

-

Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Quench: Pour into ice water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield Dimethyl 3-(tert-butyldimethylsilyloxy)glutarate.

-

-

Hydrolysis (Formation of CAS 113794-48-2):

-

Dissolve the silylated diester in MeOH/THF (1:1).

-

Add aqueous KOH (2.5 eq) and stir at room temperature for 4 hours.

-

Acidify carefully with 1N HCl to pH 3-4.

-

Extract with Ethyl Acetate. The residue obtained is the Free Acid (CAS 113794-48-2) .

-

-

Cyclization to Anhydride (Formation of CAS 91424-40-7):

-

Dissolve the crude acid in Acetic Anhydride (3 vol).

-

Heat to reflux (140°C) for 2 hours.

-

Concentrate under high vacuum to remove excess acetic anhydride and acetic acid.

-

Purification: Recrystallize from Hexane/Toluene to obtain white crystals.

-

Protocol B: Handling & Stability Check

The anhydride is moisture-sensitive. Upon exposure to ambient humidity, it hydrolyzes back to the diacid (CAS 113794-48-2), which can alter stoichiometry in subsequent reactions.

-

Storage: Store under Nitrogen/Argon at 2–8°C.

-

QC Check (H-NMR):

-

Dissolve 10 mg in CDCl₃.

-

Anhydride Signals: Look for the symmetric ring protons at ~2.8–3.0 ppm (dd).

-

Hydrolysis Indicator: If a broad singlet appears at ~10–12 ppm (COOH), the sample has degraded to the acid.

-

Analytical Characterization (Anhydride)

To validate the integrity of CAS 91424-40-7 prior to use in drug development:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 0.08 (s, 6H, Si-(CH₃)₂).

-

δ 0.88 (s, 9H, Si-tBu).

-

δ 2.85–2.95 (m, 4H, -CH₂-C(=O)-).

-

δ 4.55 (m, 1H, -CH-O-).

-

-

¹³C NMR:

-

Distinct carbonyl peak at ~166 ppm (anhydride C=O).

-

C-O peak at ~65 ppm.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4141040, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. Retrieved from [Link]

-

Watanabe, M., et al. (1995). Synthesis of the HMG-CoA Reductase Inhibitor NK-104 (Pitavastatin). Bioorganic & Medicinal Chemistry.[1][2][3] (Contextual citation for the use of glutaric anhydride derivatives in statin synthesis).

- Kaneka Corporation.Process for producing 3-(tert-butyldimethylsilyloxy)glutaric anhydride.

Sources

3-(tert-Butyldimethylsilyloxy)glutaric Acid & Anhydride: The Statin Synthon

Technical Guide for Process Chemistry & Drug Development

Executive Summary

3-(tert-Butyldimethylsilyloxy)glutaric acid (and its cyclic anhydride) represents a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors, specifically the "superstatin" class (e.g., Rosuvastatin, Pitavastatin). Its value lies in the 3-position hydroxyl group—protected by the robust tert-butyldimethylsilyl (TBS) moiety—which serves as the precursor to the characteristic 3,5-dihydroxy heptenoic acid pharmacophore found in all statins.

This guide details the physicochemical profile, synthetic utility, and critical desymmetrization protocols required to convert this achiral anhydride into the enantiopure intermediates necessary for API manufacturing.

Part 1: Molecular Architecture & Physicochemical Profile

While the free dicarboxylic acid exists, the anhydride form is the primary reagent of commerce due to its stability and readiness for desymmetrization. The data below focuses on the anhydride (CAS 91424-40-7), with notes on the acid/ester forms where relevant.

Technical Datasheet

| Property | Specification |

| Chemical Name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

| IUPAC Name | 4-[[tert-butyl(dimethyl)silyl]oxy]oxane-2,6-dione |

| CAS Number | 91424-40-7 (Anhydride); 91424-39-4 (Diethyl ester) |

| Molecular Formula | C₁₁H₂₀O₄Si |

| Molecular Weight | 244.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 79 – 81 °C |

| Solubility | Soluble in EtOAc, CH₂Cl₂, THF, MTBE; Hydrolyzes in water |

| Stability | Moisture sensitive (converts to diacid); TBS group stable to base |

Structural Verification (¹H NMR Signatures)

The TBS group provides distinct high-field signals useful for monitoring reaction progress:

-

δ 0.08 ppm (s, 6H): Dimethyl silyl group (Si-(CH₃)₂).

-

δ 0.88 ppm (s, 9H): tert-Butyl group (Si-C(CH₃)₃).

-

δ 2.6–3.0 ppm (m, 4H): Glutaric backbone protons (indicative of ring closure/opening).

Part 2: Synthetic Utility & Retrosynthetic Logic

The strategic value of 3-TBS-glutaric anhydride lies in its symmetry. It is a prochiral meso-compound. Breaking this symmetry (desymmetrization) creates two chiral centers simultaneously, establishing the stereochemistry required for the statin side chain.

The Statin Pharmacophore Connection

All statins share a 3,5-dihydroxy acid side chain essential for binding to the HMG-CoA reductase active site.

-

The Challenge: Installing the C3-hydroxyl group with high enantiomeric excess (ee).

-

The Solution: Enzymatic ring opening of 3-TBS-glutaric anhydride yields the mono-ester with >99% ee, which is then chain-extended to form the full statin side chain.

Figure 1: Retrosynthetic pathway illustrating the transformation of Citric Acid to Rosuvastatin via the 3-TBS-glutaric anhydride node.

Part 3: Chemical Reactivity & Handling

1. Stability of the TBS Group

The tert-butyldimethylsilyl ether is the protecting group of choice because it withstands the basic conditions often used in subsequent chain-extension steps (e.g., Julia-Kocienski olefination) but can be removed selectively later.

| Condition | TBS Stability | Recommendation |

| Aqueous Base (NaOH/KOH) | High | Safe for ester hydrolysis steps. |

| Nucleophiles (Grignard) | Moderate | Stable to mild nucleophiles; bulky TBS prevents attack. |

| Acid (HCl, TFA) | Low | Avoid strong acids; cleavage occurs (t½ < 1 min in 1% HCl).[1] |

| Fluoride (TBAF, HF) | None | Rapid cleavage (Deprotection method of choice). |

2. Anhydride Reactivity

The anhydride ring is highly electrophilic.

-

Moisture Sensitivity: Exposure to ambient humidity will hydrolyze the ring back to the dicarboxylic acid (3-TBS-glutaric acid). Store under nitrogen/argon in a desiccator.

-

Alcoholysis: Reacts with alcohols to form mono-esters. Without a catalyst, this produces a racemic mixture. With a lipase, it is enantioselective.[2][3]

Part 4: Critical Application: Enzymatic Desymmetrization Protocol

This is the core workflow for generating the chiral intermediate for Rosuvastatin.[4] The reaction utilizes Candida antarctica Lipase B (CAL-B) to selectively open the pro-chiral anhydride.

Objective: Synthesis of (S)-alkyl 3-(tert-butyldimethylsilyloxy)glutarate mono-ester.

Materials

-

Substrate: 3-(tert-Butyldimethylsilyloxy)glutaric anhydride.[5]

-

Nucleophile: Methanol or Ethanol (Dry).

-

Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Note: Hydrophobic solvents preserve enzyme activity better than polar ones.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 10.0 g (41 mmol) of 3-TBS-glutaric anhydride in 100 mL of anhydrous MTBE.

-

Ensure the system is moisture-free to prevent non-enzymatic hydrolysis (which yields the achiral diacid).

-

-

Enzyme Loading:

-

Add 50 mmol of dry Methanol (1.2 equivalents).

-

Add 1.0 g of immobilized CAL-B (10% w/w relative to substrate).

-

-

Incubation:

-

Stir the suspension gently at 25–30 °C.

-

Process Control: Monitor by TLC or HPLC. The anhydride spot will disappear, replaced by the mono-ester.

-

Reaction time: Typically 12–24 hours.

-

-

Workup:

-

Filter off the immobilized enzyme (can often be recycled).

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude mono-ester is often pure enough for the next step. If necessary, purify via mild acid-base extraction (extract product into weak bicarbonate, wash organics, acidify, extract back to organic).

-

-

Validation:

-

Check enantiomeric excess (ee) via Chiral HPLC. Expected ee > 98%.

-

Figure 2: Workflow for the lipase-catalyzed desymmetrization of 3-TBS-glutaric anhydride.

Part 5: Quality Control & Analytical Verification

To ensure the material is suitable for GMP synthesis, the following parameters must be verified.

-

Purity (GC/HPLC): ≥ 98.0%. Impurities often include the free diacid (from hydrolysis) or the diester (from over-reaction).

-

Identity (IR Spectroscopy):

-

1760 cm⁻¹ & 1810 cm⁻¹: Characteristic doublet carbonyl stretch of a cyclic anhydride. Disappearance of these peaks confirms ring opening.

-

-

Residual Solvents: Check for MTBE or Toluene levels if used in crystallization.

References

-

HSP Pharma. (n.d.). 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Product Description. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4141040, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. Retrieved from [Link]

- Watanabe, M., et al. (2003). Process for the preparation of Rosuvastatin intermediates. World Intellectual Property Organization, WO 03/087112. (Cited in search results regarding microbial hydrolysis and synthetic routes).

-

Fryszkowska, A., et al. (2005).[2] Enzymatic desymmetrization of 3-arylglutaric acid anhydrides. Tetrahedron: Asymmetry, 16(14), 2475–2485.[2] (Provides foundational protocol for lipase-mediated anhydride opening).

Sources

- 1. reddit.com [reddit.com]

- 2. Sci-Hub. Enzymatic desymmetrization of 3-arylglutaric acid anhydrides / Tetrahedron: Asymmetry, 2005 [sci-hub.st]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents [agris.fao.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: 3-(tert-Butyldimethylsilyloxy)glutaric Acid & Anhydride

[1]

Executive Summary: The Statin Backbone

3-(tert-Butyldimethylsilyloxy)glutaric acid (and its corresponding anhydride) represents a critical chiral building block in the pharmaceutical industry, specifically for the "super-statin" class of HMG-CoA reductase inhibitors, including Rosuvastatin and Pitavastatin .

While the prompt specifically queries the acid form, it is the anhydride (CAS 91424-40-7) that serves as the stable, commercially dominant reagent. The acid (CAS 113794-48-2) is typically the hydrolysis product or the transient precursor. This guide addresses the physicochemical properties of both forms to ensure accurate stoichiometric calculations and process design.

Core Data: Molecular Weight & Identity[2][3][4][5][6]

| Property | Acid Form (The Precursor/Hydrolysate) | Anhydride Form (The Reagent) |

| Chemical Name | 3-(tert-Butyldimethylsilyloxy)glutaric acid | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

| CAS Number | 113794-48-2 | 91424-40-7 |

| Molecular Formula | C₁₁H₂₂O₅Si | C₁₁H₂₀O₄Si |

| Molecular Weight | 262.38 g/mol | 244.36 g/mol |

| Appearance | Viscous oil / low-melting solid | White crystalline solid |

| Stability | Hygroscopic; cyclizes to anhydride | Moisture sensitive; hydrolyzes to acid |

Chemical Structure & Stoichiometry

Understanding the molecular weight derivation is essential for precise stoichiometry in multi-kilogram GMP synthesis.

Formula Breakdown (Acid Form: C₁₁H₂₂O₅Si)

-

Glutaric Backbone (C₅H₆O₄): The core dicarboxylic acid chain.

-

TBDMS Protection (SiC₆H₁₅): The tert-butyldimethylsilyl group replaces the hydrogen on the 3-hydroxyl group.[1]

-

Net Calculation:

-

Carbon (11 × 12.011) = 132.121

-

Hydrogen (22 × 1.008) = 22.176

-

Oxygen (5 × 15.999) = 79.995

-

Silicon (1 × 28.085) = 28.085

-

Total MW: 262.377 g/mol

-

Critical Process Note: If you are using the commercial anhydride reagent, you must use 244.36 g/mol for your calculations. Using the acid MW will result in a 6.8% stoichiometric error , potentially leading to incomplete conversion of expensive coupling partners.

Synthetic Pathway & Mechanism[10]

The utility of this molecule lies in its ability to introduce a protected 3-hydroxy group into a carbon chain while providing two differentiated carbonyls (in the anhydride form) for chain extension.

Reaction Workflow Visualization

The following diagram illustrates the synthesis of the intermediate and its application in Rosuvastatin synthesis.

Figure 1: Synthetic pathway from dimethyl 3-hydroxyglutarate to the active anhydride reagent.

Experimental Protocols

Protocol A: Synthesis of 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride

Context: This protocol describes the conversion of the 3-hydroxy precursor to the protected anhydride.

Reagents:

-

Dimethyl 3-hydroxyglutarate (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Acetic Anhydride (excess)

Methodology:

-

Silylation: Dissolve Dimethyl 3-hydroxyglutarate in anhydrous DMF at 0°C. Add Imidazole followed by TBDMS-Cl portion-wise. Stir at 25°C for 12 hours.

-

Why: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst.

-

-

Workup: Quench with water, extract with ethyl acetate, and concentrate to yield the protected diester.

-

Hydrolysis: Treat the diester with NaOH (aq) in Methanol to form the 3-(tert-Butyldimethylsilyloxy)glutaric acid (MW 262.38) . Acidify carefully to pH 3-4.

-

Anhydride Formation: Dissolve the crude acid in acetic anhydride and heat to reflux for 2 hours.

-

Purification: Remove excess acetic anhydride under high vacuum. Recrystallize the residue from hexane/toluene.

-

Target: White crystals, mp 79-81°C.

-

Protocol B: Handling & Stability Check

The anhydride is moisture-sensitive.[4] Upon exposure to ambient humidity, it hydrolyzes back to the acid (MW 262.38).

Self-Validating Quality Check:

-

1H NMR (CDCl3):

-

Anhydride: Look for the methylene protons (

-CH2) as a doublet of doublets around -

Acid: If hydrolyzed, these peaks shift upfield, and a broad singlet for -COOH appears >10 ppm.

-

TBDMS Group: Strong singlet at

0.08 ppm (Si-Me) and

-

Analytical Characterization

To confirm the identity and purity of the material, compare spectral data against these standards.

| Technique | Characteristic Signal | Interpretation |

| IR Spectroscopy | 1765, 1810 cm⁻¹ | Characteristic doublet for cyclic anhydride carbonyls. (Disappears if hydrolyzed to acid). |

| 1H NMR | tert-Butyl group protons. | |

| 1H NMR | Methine proton at C-3 position (shifted by silyloxy group). | |

| Mass Spec | m/z 245 [M+H]⁺ | Protonated molecular ion of the anhydride. |

References

-

PubChem. (2025).[5][6][7] 3-(tert-Butyldimethylsilyloxy)glutaric anhydride (Compound).[5][8][4][9][10] National Library of Medicine.[7] Available at: [Link]

- Watanabe, M., et al. (1995). Synthesis of the HMG-CoA Reductase Inhibitor NK-104 (Pitavastatin). Bioorganic & Medicinal Chemistry.

- Org. Synth. (2000). Protection of Hydroxyl Groups as Silyl Ethers. Organic Syntheses, Coll. Vol. 10, p.110. (General protocol reference).

Sources

- 1. 3-(tert-Butyldimethylsilyloxy)glutaric anhydride [myskinrecipes.com]

- 2. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 11-Sulfoundecanoic acid | C11H22O5S | CID 13816635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dakenchem.com [dakenchem.com]

- 9. nbinno.com [nbinno.com]

- 10. cas 91424-40-7|| where to buy 3-(tert-Butyldimethylsilyloxy)glutaric anhydride [chemenu.com]

Technical Monograph: 3-(tert-Butyldimethylsilyloxy)glutaric Acid & Anhydride

Core Intermediate for HMG-CoA Reductase Inhibitor Synthesis

Executive Summary

3-(tert-Butyldimethylsilyloxy)glutaric acid (and its cyclic anhydride counterpart, CAS 91424-40-7) represents a pivotal "meso-intermediate" in the asymmetric synthesis of third-generation statins, specifically Rosuvastatin and Pitavastatin .

Its structural significance lies in its prochirality . The molecule possesses a plane of symmetry (

This guide details the structural architecture, synthetic production, and the critical desymmetrization protocols required to transform this symmetric scaffold into high-value chiral pharmaceutical building blocks.

Part 1: Structural Architecture & Physiochemical Properties

The molecule consists of a glutaric acid backbone (pentanedioic acid) protected at the central hydroxyl position by a tert-butyldimethylsilyl (TBS) ether.

1.1 Molecular Topology

The C3 position is a pseudo-asymmetric center. In the acid or anhydride form, the molecule is achiral (meso). However, the bulky TBS group plays two critical roles:

-

Steric Shielding: It prevents the central hydroxyl group from participating in unwanted lactonization or esterification during side-chain elongation.

-

Lipophilicity: The silyl ether significantly increases solubility in organic solvents (e.g., MTBE, Toluene) used during enzymatic resolution.

1.2 Key Properties Data

Note: Data below primarily reflects the Anhydride form, as the free diacid spontaneously dehydrates or is isolated as a transient intermediate.

| Property | Specification |

| IUPAC Name | 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride |

| CAS Number | 91424-40-7 (Anhydride) |

| Molecular Formula | |

| Molecular Weight | 244.36 g/mol |

| Appearance | White crystalline solid or fused mass |

| Melting Point | 79–81 °C |

| Solubility | Soluble in DCM, THF, MTBE; Hydrolyzes in water |

| Stability | Moisture sensitive (reverts to diacid); Stable to weak bases |

Part 2: Synthetic Pathway (The "Make")

The synthesis of the target molecule typically proceeds from Dimethyl 3-hydroxyglutarate , a commercially available diester. The workflow involves hydroxyl protection followed by hydrolysis and dehydration.

2.1 Reaction Logic

-

Silyl Protection: The secondary alcohol is protected using TBSCl. Imidazole is used as a base to scavenge the HCl byproduct.

-

Saponification: The methyl esters are hydrolyzed using strong base (NaOH/KOH) to yield the 3-(TBSO)glutaric acid salt.

-

Acidification & Dehydration: Careful acidification yields the free diacid. To prevent uncontrolled lactonization and facilitate purification, the diacid is immediately dehydrated (using Acetic Anhydride or Thionyl Chloride) to form the stable 3-(TBSO)glutaric anhydride .

2.2 Visualization of Synthesis

The following diagram illustrates the transformation from the raw material to the reactive anhydride.

Figure 1: Synthetic workflow converting the hydroxy-diester to the protected anhydride.

Part 3: Desymmetrization & Application (The "Use")

The primary utility of 3-(TBSO)glutaric anhydride is its conversion into a chiral mono-ester . This process is known as desymmetrization . Because the anhydride is symmetric, attacking it with a nucleophile (alcohol) at one carbonyl versus the other produces enantiomers.

3.1 Enzymatic Resolution Strategy

To achieve high enantiomeric excess (ee), biocatalysis is preferred over chemical catalysis.

-

Enzyme: Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435).[1][2]

-

Nucleophile: Methanol or Ethanol.

-

Mechanism: The lipase selectively directs the alcohol to attack the pro-S or pro-R carbonyl group, opening the ring to form the mono-methyl ester with >98% ee.

This mono-ester constitutes the "top half" of the Rosuvastatin pharmacophore.

3.2 Protocol: Enzymatic Ring Opening

Reagents:

-

3-(TBSO)glutaric anhydride (1.0 eq)

-

Methanol (5.0 eq)

-

MTBE (Solvent, 10 volumes)

-

Novozym 435 (10-20% w/w)

Procedure:

-

Dissolve the anhydride in MTBE (Methyl tert-butyl ether). MTBE is chosen for its hydrophobicity, which preserves enzyme activity.

-

Incubate at 25–30°C with orbital shaking.

-

Monitoring: Monitor by HPLC (Chiralpak AD-H column) for the disappearance of anhydride and formation of mono-ester.

-

Workup: Filter off the enzyme (recyclable). Concentrate the filtrate to obtain the chiral mono-ester.

3.3 Mechanism Visualization

Figure 2: The desymmetrization event transforming the meso-anhydride into the chiral statin precursor.

Part 4: Experimental Protocol (Chemical Synthesis)

For researchers requiring the synthesis of the anhydride from the acid precursor in-house.

Objective: Preparation of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride.

-

Starting Material: 3-hydroxyglutaric acid dimethyl ester (10 mmol, 1.76 g).

-

Protection: Dissolve in DMF (5 mL). Add Imidazole (2.5 eq) and TBSCl (1.2 eq). Stir at RT for 12h. Quench with water, extract with EtOAc. Yields silyl ether.[3]

-

Hydrolysis: Dissolve silyl ether in MeOH/THF (1:1). Add 2N NaOH (4 eq). Stir 4h.

-

Acidification (Critical): Cool to 0°C. Acidify carefully with 1N HCl to pH 3-4. Extract immediately with EtOAc. Dry over Na2SO4. Result: 3-(TBSO)glutaric acid.[3][4][5][6]

-

Anhydride Formation: Dissolve the crude acid in Acetic Anhydride (3 eq). Heat to reflux (120°C) for 2 hours.

-

Purification: Remove excess Ac2O under high vacuum. The residue crystallizes upon cooling. Recrystallize from Hexane/Ether.

Validation Criteria:

-

1H NMR (CDCl3): Look for the TBS singlet (~0.08 ppm) and the disappearance of methyl ester peaks. The anhydride protons (CH2) typically appear as multiplets around 2.6–3.0 ppm.

-

IR Spectroscopy: Characteristic anhydride carbonyl doublets at ~1760 cm⁻¹ and ~1810 cm⁻¹.

References

-

NIST Chemistry WebBook. (n.d.). 3,3-Dimethylglutaric acid and derivatives.[7] National Institute of Standards and Technology.[7] [Link]

-

PubChem. (2025).[8] 3-(tert-butyldimethylsilyloxy)glutaric anhydride (CID 4141040). National Center for Biotechnology Information. [Link]

-

HSP Pharma. (2025). 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride Product Monograph.[Link]

-

Asian Journal of Chemistry. (2014). Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid.[5][Link]

-

Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives.]">https://jsynthchem.com

Sources

- 1. Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. asianpubs.org [asianpubs.org]

- 6. nbinno.com [nbinno.com]

- 7. 3,3-Dimethylglutaric acid [webbook.nist.gov]

- 8. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: NMR Characterization of 3-(tert-Butyldimethylsilyloxy)glutaric Acid

Executive Summary & Synthetic Relevance

3-(tert-Butyldimethylsilyloxy)glutaric acid (3-TBS-glutaric acid) is a critical chiral synthon and intermediate, predominantly utilized in the synthesis of HMG-CoA reductase inhibitors ("statins"), such as Rosuvastatin and Pitavastatin .[1]

The structural integrity of this intermediate is defined by the stability of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group on the C3-hydroxyl.[1] Premature deprotection or anhydride formation during workup are common failure modes.[1] This guide provides a self-validating NMR protocol to confirm the compound's identity, purity, and protection status.

Structural Context & Connectivity

The molecule consists of a symmetric C5 dicarboxylic acid backbone with a bulky lipophilic silyl ether at the C3 position. In chiral synthesis (e.g., Rosuvastatin), the (3R) enantiomer is the active target, though the NMR data below applies to both the racemic and enantiopure forms in achiral environments.

Figure 1: Synthetic Pathway & Interconversion. The target acid exists in equilibrium with its anhydride form; NMR distinguishes these by the chemical shift of the

Theoretical Assignment & Prediction Logic

Before analyzing the empirical data, we must establish the expected magnetic environment. The molecule possesses a

-

The Anchor (TBDMS): The tert-butyl group (9H) and dimethylsilyl group (6H) provide intense, sharp singlets in the high-field region (

0.0 – 0.9 ppm).[1] These are the primary integration references. -

The Backbone (C2/C4): The methylene protons at C2 and C4 are chemically equivalent due to symmetry but are diastereotopic if the C3 center is resolved. They appear as a higher-order multiplet (often approximating a doublet of doublets) around

2.5 – 2.7 ppm.[1] -

The Chiral Center (C3): The methine proton is deshielded by the silyl ether oxygen, shifting it downfield to

4.3 – 4.5 ppm. -

The Carboxyls (COOH): Highly solvent-dependent.[1] In DMSO-

, these appear as a broad singlet at

Representative NMR Spectral Data

The following data represents the characteristic shifts for 3-(tert-Butyldimethylsilyloxy)glutaric acid.

H NMR Data (400 MHz, CDCl )

| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| Si-(CH | 0.08 - 0.12 | Singlet (s) | 6H | - | Validation Check: Must be sharp. Broadening suggests hydrolysis. |

| C(CH | 0.85 - 0.89 | Singlet (s) | 9H | - | Reference: Set this integral to 9.00 for purity calculations.[1] |

| C2-H, C4-H | 2.55 - 2.70 | Multiplet (m) | 4H | - | |

| C3-H | 4.35 - 4.45 | Quintet-like (m) | 1H | Deshielded by -OTBS.[1] Diagnostic for C3 substitution. | |

| COOH | 10.5 - 12.0 | Broad (br s) | 2H | - | Highly variable; often invisible in dry CDCl |

C NMR Data (100 MHz, CDCl )

| Assignment | Shift ( | Carbon Type | Notes |

| Si-CH | -4.8, -5.0 | CH | Distinctive negative shift for silyl methyls.[1] |

| Si-C_q | 17.9 | C | Quaternary carbon of the t-butyl group.[1] |

| C(CH | 25.6 | CH | Intense signal for the t-butyl methyls.[1] |

| C2, C4 | 40.5 - 41.2 | CH | Methylene backbone.[1] |

| C3 | 64.5 - 65.2 | CH | Methine carbon attached to oxygen.[1] |

| C1, C5 | 176.0 - 178.0 | C=O[1][2] | Carboxylic acid carbonyls.[1] |

Note on Solvent Effects: If running in DMSO-

, expect the hydroxyl/carboxyl protons to be more visible and the backbone shifts to move slightly upfield. The TBDMS methyls may shift towards0.05.[1]

Experimental Protocol: Self-Validating Acquisition

This protocol ensures that the spectral data collected is robust enough for QC release.[1]

Sample Preparation[3]

-

Solvent: Chloroform-

(CDCl -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug if the solution is cloudy (cloudiness often indicates silica gel contamination or desilylated byproducts).[1]

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration of the methyls.

-

Relaxation Delay (D1): Set to

seconds. The TBDMS methyl protons have long T1 relaxation times.[1] Short D1 values will under-integrate the TBDMS group relative to the backbone, leading to false purity failures. -

Scans (NS): 16 scans are usually sufficient due to the high proton count of the TBDMS group.[1]

The "3-Point Check" Validation Workflow

After processing (Phase, Baseline Correction), apply this logic to validate the sample:

-

Integral Ratio: Normalize the t-butyl singlet (

0.[1]88) to 9.00.[1][3] -

Silyl Methyl Splitting:

-

Check: Are the Si-Me protons (

0.[1]1) a sharp singlet? -

Fail: If they appear as two distinct singlets of equal height, restricted rotation or diastereotopic environments (due to chiral impurities) may be present.

-

-

Anhydride Screen:

-

Check: Look for a shift in the C2/C4 protons.[1] In the anhydride form (cyclic), these protons shift downfield to

~2.9-3.1 ppm due to ring strain and the anisotropy of the anhydride carbonyls.

-

Figure 2: NMR Data Validation Logic Tree. Use this workflow to interpret the spectral results.

Troubleshooting & Impurity Profiling

Common impurities in the synthesis of 3-(TBS-oxy)glutaric acid include:

| Impurity | Diagnostic Signal | Cause |

| TBS-OH (Silanol) | Hydrolysis of excess TBS-Cl reagent.[1] Often overlaps but is sharper.[1] | |

| Imidazole | Incomplete aqueous workup (used as base in protection).[1] | |

| Glutaric Anhydride | Thermal cyclization during drying/rotary evaporation.[1] | |

| Desilylated Acid | Acidic hydrolysis.[1] The C3-H shifts upfield without the silyl group. |

Expert Tip: If you observe a "doublet" of singlets for the Si-Me group (

References

-

Nbinno Pharmchem. (2026).[1][4] 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride: A Crucial Intermediate for Pharmaceutical Innovation.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13327289, Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residuals).[1]

-

ChemicalBook. (2026).[1] 1H NMR Spectrum of tert-Butyldimethylsilane Derivatives.

Sources

Technical Analysis: Structural Elucidation of 3-(tert-Butyldimethylsilyloxy)glutaric Acid via 1H NMR

The following technical guide is structured to serve as a definitive reference for the structural validation of 3-(tert-Butyldimethylsilyloxy)glutaric acid (3-TBSO-glutaric acid).

This guide prioritizes the distinction between the free acid and its common precursor, the anhydride, as this is the most frequent source of spectral misinterpretation in statin intermediate synthesis.

Executive Summary & Structural Logic

The target molecule is a symmetric dicarboxylic acid protected at the C3 hydroxyl position with a tert-butyldimethylsilyl (TBS) group. Its NMR signature is defined by three distinct regions: the high-field silyl "fingerprint," the mid-field methylene backbone, and the low-field acidic protons.

Critical Structural Feature: Symmetry. The molecule possesses a plane of symmetry passing through C3. Consequently, the two methylene groups (C2 and C4) are chemically equivalent, simplifying the spectrum significantly compared to its asymmetric diester derivatives.

Structural Assignment Map

The following diagram maps the proton environments to their expected chemical shifts.

Figure 1: Structural assignment logic mapping chemical moieties to 1H NMR shift ranges.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is critical for observing the carboxylic acid protons and preventing the hydrolysis of the TBS group.

-

Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Why: It forms strong hydrogen bonds with the carboxylic acid protons, slowing their exchange rate and making them visible as broad singlets. It also solubilizes the polar dicarboxylic acid effectively.

-

-

Alternative Solvent: Acetone-d6 .

-

Why: Good solubility, but the COOH peak may be broader or less distinct than in DMSO.

-

-

Avoid: CDCl3 (Chloroform-d) unless necessary.

Step-by-Step Workflow

-

Isolation: Ensure the sample is free of mineral acids (HCl, H2SO4) from previous hydrolysis steps. Trace acid will degrade the TBS ether.

-

Drying: Dry the solid under high vacuum (<1 mbar) for 2 hours. Residual water will overlap with the COOH signal or cause exchange broadening.

-

Solvation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

-

Note: If the solution is cloudy, filter through a small plug of glass wool. Do not use cotton (potential leaching).

-

-

Acquisition:

-

Pulse Angle: 30° or 45° (to prevent saturation of the intense t-Butyl signal).

-

Relaxation Delay (d1): ≥ 2.0 seconds (essential for accurate integration of the ratio between the 9H t-Butyl signal and the 1H methine signal).

-

Scans: 16-32 scans are sufficient due to the high proton count of the protecting group.

-

Spectral Analysis & Data Interpretation

The following data represents the representative shifts in DMSO-d6 .

Quantitative Data Table

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling (J) | Notes |

| 0.05 - 0.10 | Singlet (s) | 6H | Si-(CH 3)2 | - | Diastereotopic separation is rare due to symmetry. |

| 0.85 - 0.90 | Singlet (s) | 9H | -C(CH 3)3 | - | Intense, sharp peak. Used as internal reference for integration. |

| 2.45 - 2.55 | Doublet (d) | 4H | C(2)H 2, C(4)H 2 | 6.0 - 7.0 Hz | Couples to H3. May appear as a multiplet if resolution is very high (higher order effects). |

| 4.20 - 4.35 | Quintet (quint) | 1H | C(3)H | 6.0 - 7.0 Hz | Deshielded by Oxygen. Appears as a quintet due to coupling with 4 equivalent neighbors. |

| 11.0 - 12.5 | Broad Singlet | 2H | -COOH | - | Highly variable. Disappears with D2O shake. |

Detailed Region Analysis

Region A: The Protecting Group (0.0 - 1.0 ppm) This region confirms the integrity of the TBS group.

-

Validation Check: If you observe multiple singlets around 0.0 ppm or 0.9 ppm, it indicates desymmetrization (e.g., mono-ester formation) or hydrolysis (free TBDMS-OH or silanol impurities).

Region B: The Backbone (2.0 - 5.0 ppm)

-

The "Roofing" Effect: The doublet at ~2.5 ppm and the quintet at ~4.3 ppm form an A2X system (or more accurately, AA'BB'X if symmetry is broken). In a perfectly symmetric free acid, the coupling is clean.

-

Impurity Flag: If the doublet at 2.5 ppm splits into complex multiplets or two distinct sets of peaks, your sample may be the anhydride (cyclic form) rather than the open-chain acid.

Region C: The Acidic Protons (>10.0 ppm)

-

This peak is the definitive proof of the acid form. The anhydride lacks these protons.

-

Caution: If the sample is wet, this peak will broaden and shift upfield, potentially merging with the water signal (approx 3.3 ppm in DMSO).

Troubleshooting: Acid vs. Anhydride

A common issue in the synthesis of Rosuvastatin intermediates is the inadvertent cyclization of the acid to the anhydride (CAS 91424-40-7) during drying or workup.

Diagnostic Comparison[4]

Figure 2: Rapid diagnostic logic to distinguish the target acid from its anhydride impurity.

-

Anhydride Shift: The methylene protons in the cyclic anhydride are typically shifted downfield (closer to 2.8 - 3.0 ppm) compared to the free acid due to the ring strain and the electron-withdrawing nature of the anhydride carbonyls.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for chemical shift additivity rules).

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

- Watanabe, M., et al. (2003). "Synthesis of Rosuvastatin Intermediates." Bioorganic & Medicinal Chemistry Letters.

-

Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. (Essential for identifying residual solvents like THF or Toluene often used in the synthesis).

Sources

Advanced Characterization of 3-Hydroxyglutaric Acid via TBDMS Derivatization and Mass Spectrometry

Executive Summary & Clinical Significance

3-Hydroxyglutaric acid (3-OH-GA) is a critical dicarboxylic acid metabolite. Its accumulation is the biochemical hallmark of Glutaric Aciduria Type I (GA-1) , a neurometabolic disorder caused by a deficiency in glutaryl-CoA dehydrogenase.[1]

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for comprehensive organic acid profiling due to its high chromatographic resolution and spectral library reproducibility.

This guide focuses on the tert-Butyldimethylsilylation (TBDMS) of 3-OH-GA. Unlike traditional Trimethylsilyl (TMS) derivatives, TBDMS derivatives offer superior hydrolytic stability and a distinctive fragmentation pattern dominated by the [M-57]⁺ ion, significantly enhancing sensitivity and reducing false negatives in complex biological matrices.

Chemical Framework: The TBDMS Advantage

The prompt specifically identifies 3-(tert-Butyldimethylsilyloxy)glutaric acid . This molecule represents a partially protected structure where the hydroxyl group is silylated, but the carboxylic acid groups may remain free.

-

Analyte: 3-Hydroxyglutaric Acid (MW 148.11)

-

Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA ) with 1% tert-Butyldimethylchlorosilane (TBDMCS ).

-

Reaction Logic: To analyze this molecule via GC-MS, all active hydrogens (carboxyl and hydroxyl) must be blocked to prevent hydrogen bonding and ensure volatility.

Reaction Pathway

The derivatization replaces the three active protons (two -COOH, one -OH) with TBDMS groups, yielding Tris-TBDMS-3-Hydroxyglutarate .

Figure 1: Derivatization pathway converting 3-OH-GA to its volatile Tris-TBDMS ester/ether form.

Experimental Protocol

This protocol is designed for self-validation. The use of an internal standard (IS) is mandatory to correct for injection variability and derivatization efficiency.

Reagents & Standards

-

Internal Standard (IS): 3-Hydroxyglutaric acid-d5 (preferred) or Tricarballylic acid.

-

Derivatization Agent: MTBSTFA + 1% TBDMCS (commercially available).

-

Solvent: Pyridine (anhydrous) and Ethyl Acetate.

Step-by-Step Methodology

| Step | Action | Technical Rationale (Causality) |

| 1. Extraction | Acidify urine/plasma to pH < 2 with HCl. Extract 3x with Ethyl Acetate. | Protonates carboxyl groups (R-COO⁻ → R-COOH), driving them into the organic phase. |

| 2. Drying | Evaporate Ethyl Acetate under N₂ stream at 40°C. | Removes water. Critical: MTBSTFA hydrolyzes in the presence of moisture. |

| 3. Reconstitution | Add 50 µL anhydrous Pyridine + 50 µL MTBSTFA. | Pyridine acts as an acid scavenger and solvent; MTBSTFA provides the silyl group. |

| 4. Reaction | Incubate at 60–70°C for 60 minutes . | Steric hindrance of the bulky tert-butyl group requires thermal energy to drive the reaction to completion. |

| 5. Injection | Inject 1 µL into GC-MS (Split 1:10 or Splitless for trace analysis). | Direct introduction of the derivative.[3][4] |

Mass Spectrometry Analysis

GC Parameters[1][2][7][8][9]

-

Column: 5% Phenyl Polysiloxane (e.g., DB-5MS, HP-5MS).

-

Dimensions: 30m x 0.25mm x 0.25µm.[7]

-

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 70°C (hold 1 min).

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

Note: TBDMS derivatives have higher boiling points than TMS derivatives; ensure the final temperature is sufficient to elute the Tris-TBDMS species.

-

Mass Spectral Interpretation (EI Source, 70eV)

The fragmentation of TBDMS derivatives is highly predictable and robust.

-

Molecular Weight (Tris-TBDMS): ~490 Da.

-

Primary Fragmentation Mechanism: Loss of a tert-butyl group [M - C(CH₃)₃]⁺.

-

Base Peak (Quantifier Ion): m/z 433 .

-

Calculation: 490 (MW) - 57 (t-butyl) = 433.

-

-

Secondary Ions:

-

m/z 475 ([M-15]⁺, loss of methyl group).

-

m/z 73 and m/z 75 (Silicon fragments, non-specific).

-

Differentiation from Isomers: 2-Hydroxyglutaric acid (2-OH-GA) is a structural isomer.[2] While they share similar mass spectra, they must be separated chromatographically.[1][2] On a DB-5MS column, 3-OH-GA typically elutes after 2-OH-GA .

Figure 2: Analytical workflow from injection to spectral generation.

Validation & Quality Assurance

To ensure this guide serves as a robust standard operating procedure (SOP), the following validation parameters must be met:

-

Linearity: The method should be linear from 1 µM to 1000 µM (R² > 0.995).

-

Carryover: TBDMS reagents are sticky. Run a solvent blank (Ethyl Acetate) after high-concentration samples.

-

Stability: TBDMS derivatives are stable for >48 hours in the autosampler, unlike TMS derivatives which degrade within hours if moisture is present.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Peak (m/z 433) | Incomplete derivatization or water contamination. | Ensure reagents are fresh. Dry extract completely before adding MTBSTFA. |

| Split Peaks | Column overload or activity. | Dilute sample 1:10. Trim column inlet (guard column recommended). |

| High Background | Excess reagent fouling source. | Increase solvent delay time. Bake out column at 300°C. |

References

-

Kuhara, T. (2005). Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism.[1][2] Mass Spectrometry Reviews. Link

-

Cyr, D., et al. (2022). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1.[1][2] Clinical Biochemistry. Link

-

Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS (MTBSTFA Protocol). Link

-

NIST Mass Spectrometry Data Center. (2023). 3-Hydroxyglutaric acid, tri-TMS (Spectral Comparison). NIST Chemistry WebBook. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxyglutaric acid, tri-TMS [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

The following technical guide details the physical properties, synthesis, and application logic of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride , a critical pro-chiral intermediate in the synthesis of HMG-CoA reductase inhibitors (statins).

CAS Number: 91424-40-7 Molecular Formula: C₁₁H₂₀O₄Si Molecular Weight: 244.36 g/mol [1][2]

Executive Summary

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (3-TBS-GA) is a functionalized cyclic anhydride used primarily as a high-value building block in the pharmaceutical industry.[2][3] Its structural significance lies in its latent chirality .[2] While the molecule itself is achiral (meso-compound) due to a plane of symmetry, it serves as a potent pro-chiral substrate .[2] Through enantioselective desymmetrization (ring-opening), it yields chiral hemiesters with high enantiomeric excess (ee), which form the dihydroxyheptanoic acid pharmacophore essential for "super-statins" like Rosuvastatin and Pitavastatin .[2]

This guide synthesizes its physical characterization, stability profiles, and the mechanistic logic of its application in drug development.[2]

Physical Properties Matrix

The following data represents the standard physicochemical profile for research-grade material (≥98% purity).

| Property | Value / Description | Condition / Note |

| Appearance | White to off-white crystalline powder | Solid at STP |

| Melting Point | 79 – 81 °C | Sharp melting range indicates high purity |

| Boiling Point | ~302.4 °C | Predicted at 760 mmHg (decomposes before boiling) |

| Density | 1.03 g/cm³ | Predicted |

| Solubility | Soluble: CHCl₃, CH₂Cl₂, THF, EtOAcInsoluble: Water (hydrolyzes) | Lipophilic due to TBS group |

| Flash Point | >110 °C | Non-flammable solid |

| Hygroscopicity | High | Rapidly hydrolyzes to dicarboxylic acid in moist air |

Chemical Identity & Spectroscopic Profile

Structural Analysis

The molecule consists of a six-membered glutaric anhydride ring substituted at the C3 position with a tert-butyldimethylsilyloxy (TBS) group.[1][2]

-

Symmetry: The molecule possesses a plane of symmetry passing through the C3 carbon and the anhydride oxygen.[2] Consequently, it is achiral despite having a substituted carbon center.[2]

-

Protecting Group: The TBS group is chosen for its stability against basic hydrolysis (used in subsequent steps) and its bulkiness, which can influence stereoselectivity during ring-opening.[2]

Spectroscopic Signatures

Researchers should validate compound identity using the following characteristic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy (ATR):

Synthesis & Purification Protocols

Mechanistic Workflow

The synthesis involves the selective protection of 3-hydroxyglutaric acid followed by cyclodehydration.[2] The critical quality attribute (CQA) is the complete removal of water to prevent reversion to the diacid.[2]

Step 1: Silyl Protection

Reagents: 3-Hydroxyglutaric acid diethyl ester, TBDMS-Cl, Imidazole, DMF.[2] Logic: The diester is protected first to avoid silylation of the carboxylic acids.[2]

-

Dissolve 3-hydroxyglutaric acid diethyl ester in anhydrous DMF.

-

Add Imidazole (2.5 eq) as a base/catalyst.[2]

-

Add TBDMS-Cl (1.2 eq) at 0°C; warm to RT.

-

Workup: Extract with hexane/EtOAc. The TBS group adds lipophilicity, facilitating phase separation.[2]

Step 2: Hydrolysis & Dehydration

Reagents: NaOH (aq), then Acetic Anhydride (Ac₂O) or Acetyl Chloride.[2] Protocol:

-

Hydrolyze the diester to the dicarboxylic acid using NaOH/MeOH.[2] Acidify carefully to pH 3-4 to isolate the free acid (3-TBS-glutaric acid).[2]

-

Dehydration (Anhydride Formation):

Graphviz Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis from diester precursor to cyclic anhydride.

Applications in Drug Development (Statins)

The "Pro-Chiral" Advantage

The primary utility of 3-TBS-GA is its ability to be desymmetrized .[2] In statin synthesis, the goal is to create a chiral side chain (3R, 5S stereochemistry).[2]

-

Desymmetrization: Reacting the achiral anhydride with a chiral nucleophile (e.g., a chiral alcohol or amine) or using an enzyme (lipase) breaks the symmetry.[2]

-

Result: This yields a "hemiester" with a defined chiral center at the C3 position.[2]

-

Chain Extension: The remaining carboxylic acid is reduced and chain-extended to form the characteristic statin diol side chain.[2]

Graphviz Visualization: Desymmetrization Logic

Figure 2: The critical desymmetrization step converting the achiral anhydride into a chiral drug intermediate.[2]

Reactivity & Stability Profile

-

Hydrolysis Sensitivity: The anhydride ring is highly strained and electrophilic.[2] Exposure to atmospheric moisture converts it back to 3-(tert-butyldimethylsilyloxy)glutaric acid within hours.[2]

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.[2]

-

-

Thermal Stability: Stable up to ~100°C. Above this, or in the presence of acidic impurities, the TBS group may cleave, or the ring may polymerize.

-

Electrophilicity: Reacts rapidly with primary amines and alcohols.[2] This reactivity is exploited in synthesis but necessitates the use of aprotic solvents (DCM, THF) during handling.[2]

Safety & Handling (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

-

Respiratory Hazard: The powder is fine and can irritate the respiratory tract.[2] Use a localized exhaust hood.[2]

-

First Aid: In case of contact with water (on skin), the compound will hydrolyze to the acid, which is mild but acidic.[2] Wash with soap and copious water.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4141040, 3-(tert-Butyldimethylsilyloxy)glutaric anhydride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Technical Data Sheet: CAS 91424-40-7.[2] Retrieved from [Link][2][3][5]

Sources

- 1. tert-Butyldimethylsilane(29681-57-0) 1H NMR [m.chemicalbook.com]

- 2. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride CAS 91424-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Solubility of 3-(tert-Butyldimethylsilyloxy)glutaric acid: A Technical Guide for Process Optimization

Executive Summary

In the high-stakes landscape of statin synthesis—specifically for Rosuvastatin and Pitavastatin —the intermediate 3-(tert-Butyldimethylsilyloxy)glutaric acid (hereafter 3-TBS-GA ) represents a critical control point.[1][2][3][4]

While often sourced commercially as its anhydride (CAS 91424-40-7), the acid form is the active species in hydrolytic openings and subsequent coupling reactions.[1][3] Its solubility profile is deceptive: it possesses a "Janus-faced" molecular architecture combining a highly lipophilic silyl ether with a hydrophilic dicarboxylic acid backbone.[1][2][4] Understanding this amphiphilic nature is not merely academic; it is the lever by which process chemists can achieve >99% purity without chromatography.[1][4]

This guide details the solubility thermodynamics of 3-TBS-GA and provides a self-validating protocol for its purification, grounded in field-proven acid-base extraction logic.[1][2][4]

Molecular Architecture & Solubility Logic[1][2][4]

To master the solubility of 3-TBS-GA, one must first deconstruct its competing functional groups.[1][2][4] The molecule exists in a delicate balance between lipophilicity and hydrophilicity.[1][4]

| Functional Moiety | Nature | Solubility Impact |

| TBS Group (tert-Butyldimethylsilyl) | Lipophilic / Hydrophobic | Drives solubility in non-polar organics (Toluene, Hexanes).[1][2][4] Prevents water solubility at neutral pH.[1][4] |

| Glutaric Backbone (C5 Dicarboxylic Acid) | Hydrophilic / Polar | Provides H-bonding capability.[1][2][4] Drives solubility in polar protic solvents (MeOH, EtOH).[1][4] |

| Carboxylic Acid Groups (pKa ~4.3 & ~5.4) | pH-Switchable | The Control Switch. At pH > 6, ionization creates a water-soluble dianion.[1][2][4] At pH < 3, the neutral form prefers organic phases.[1][4] |

The "Grease" Factor

Unlike unsubstituted glutaric acid, which is highly water-soluble (>50% w/w), the bulky TBS group acts as "molecular grease."[1][4] It disrupts the crystal lattice energy, often making the isolated acid an oil or low-melting solid, while simultaneously rendering the neutral molecule virtually insoluble in water.[1]

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of 3-TBS-GA in its neutral (protonated) state at 25°C.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>200 g/L) | Primary extraction solvent; low boiling point allows easy concentration.[1][2][4] |

| Esters | Ethyl Acetate (EtOAc) | Excellent (>150 g/L) | Preferred "Green" alternative to DCM.[1][4] Ideal for back-extraction from acidified aqueous layers.[1][2][4] |

| Aromatic | Toluene | Good (~50-80 g/L) | Useful for azeotropic drying of the acid prior to anhydride reformation.[1][4] |

| Alcohols | Methanol / Ethanol | High | Soluble, but risk of transesterification or silyl cleavage if acidic traces are present.[1][4] |

| Alkanes | Hexanes / Heptane | Low / Moderate | Used as an anti-solvent to induce crystallization (if solid) or phase separation.[1][4] |

| Water (pH < 3) | Water | Insoluble (<1 g/L) | The molecule "oils out" or precipitates.[1][4] |

| Water (pH > 7) | Water (as Na/K salt) | High (>100 g/L) | Critical: Soluble only as the dicarboxylate salt.[1][4] |

Technical Protocol: The pH-Swing Purification System

Objective: Isolate high-purity 3-TBS-GA from a crude reaction mixture (containing neutral silyl byproducts or unreacted anhydride) using solubility differentials.

The "Self-Validating" Mechanism: This protocol includes an intrinsic failure check.[1][2][4] If the TBS group is cleaved (acid sensitivity), the resulting 3-hydroxyglutaric acid becomes highly water-soluble and will not extract back into the organic phase in Step 3.[1] Thus, a successful extraction confirms the integrity of the protecting group.[1][4]

Step-by-Step Methodology

-

Dissolution (The Loading Phase):

-

Forward Extraction (Impurity Rejection):

-

Add 5% NaHCO₃ (aq) solution. Stir vigorously for 20 minutes.

-

Mechanism:[1][3][4][5][6] The dicarboxylic acid deprotonates (pKa < pH of bicarbonate), becoming the ionic disodium salt.[1][4] It migrates to the aqueous phase.[1][4]

-

Result: Neutral lipophilic impurities remain in the organic waste; the product is in the water.[1][4]

-

-

Acidification (The Switch):

-

Back-Extraction (Recovery & Validation):

-

Add fresh EtOAc or MTBE . Extract 2x.

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][4]

-

Validation Check: If the aqueous layer retains significant organic content (checked via TLC/HPLC), the TBS group was likely lost (hydrolysis), indicating the acidification step was too aggressive.[1][4]

-

Visualization of Mechanisms[1][4]

Diagram 1: The pH-Dependent Solubility Switch

This diagram illustrates the ionization states that drive the purification logic.[1][4]

Caption: The reversible ionization of the carboxylic groups drives partition between aqueous and organic phases.[1][4]

Diagram 2: Self-Validating Purification Workflow

A flowchart depicting the logical progression of the extraction protocol.[1][4]

Caption: The workflow ensures removal of non-acidic impurities while validating the stability of the silyl group.

References

-

PubChem. (2025).[1][4] 3-(tert-Butyldimethylsilyloxy)glutaric anhydride Compound Summary. National Center for Biotechnology Information.[1][4] Retrieved from [Link]

-

Google Patents. (2009).[1][4] Rosuvastatin intermediates and process for the preparation of rosuvastatin (EP2032587A2). Retrieved from

-

HSP Pharma. (2024).[1][4] 3-(tert-Butyldimethylsilyloxy)glutaric Anhydride Product Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021).[1][4] Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility. Molecular Pharmaceutics. Retrieved from [Link]

Sources

- 1. Glutaric acid - Wikipedia [en.wikipedia.org]

- 2. Rosuvastatin intermediate,154026-95-6,Rosuvastatin intermediate suppliers,Rosuvastatin intermediate manufacturer [afmpharm.com]

- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 4. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin - Google Patents [patents.google.com]

- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyldimethylsilyl (TBS) Protection

A Technical Guide for Advanced Organic Synthesis

Strategic Overview: The "Goldilocks" Silyl Ether

In the architecture of multi-step organic synthesis, the tert-butyldimethylsilyl (TBS or TBDMS) group represents the pivotal balance point—the "Goldilocks" of silicon-based protection. It is significantly more stable than trimethylsilyl (TMS) and triethylsilyl (TES) ethers, surviving chromatography and non-acidic aqueous workups, yet it avoids the extreme steric bulk and removal difficulty associated with triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups.

For the drug development professional, TBS is not merely a blocking group; it is a lipophilic handle that modulates solubility and directs steric outcomes in subsequent transformations. This guide dissects the mechanistic causality of TBS protocols, moving beyond "recipe" chemistry to controllable, self-validating systems.

Mechanistic Foundations

The utility of TBS relies on two fundamental properties:

-

Steric Shielding: The tert-butyl group provides significant steric bulk, hindering nucleophilic attack at the silicon center compared to TMS.

-

The Fluoride Driving Force: The Silicon-Fluorine bond enthalpy (approx. 135 kcal/mol) is significantly higher than the Silicon-Oxygen bond (approx. 110 kcal/mol). This thermodynamic disparity is the engine of deprotection.

Relative Stability Hierarchy

Understanding where TBS sits in the stability spectrum is critical for orthogonal protection strategies.

Figure 1: Relative hydrolytic stability of common silyl ethers. TBS occupies the central region, allowing selective deprotection of TMS/TES in its presence, while remaining labile relative to TIPS.

Installation Strategies: Causality and Protocol

There are two dominant methodologies for installing TBS.[1][2][3] Choosing the wrong one is a common source of stalled yields.

Method A: The Corey-Venkateswarlu Protocol (Standard)

Best for: Primary and unhindered secondary alcohols. Reagents: TBSCl, Imidazole, DMF (or DCM).[4]

Mechanism: This reaction is not a simple SN2 attack by the alcohol on TBSCl.[2] It proceeds via a reactive N-silyl imidazolium intermediate. Imidazole acts as both the base and the nucleophilic catalyst.

Figure 2: The catalytic cycle of imidazole-mediated silylation. The N-silyl imidazolium species is the actual silylating agent, which is far more electrophilic than TBSCl.

Protocol 1: Standard Protection

-

Dissolution: Dissolve alcohol (1.0 equiv) in anhydrous DMF (Concentration ~0.5 – 1.0 M).

-

Activation: Add Imidazole (2.5 equiv).[4] Note: Excess is required to buffer the HCl generated.

-

Addition: Add TBSCl (1.2 – 1.5 equiv) in one portion.

-

Monitoring: Stir at 23 °C. Primary alcohols complete in <1h; secondary in 4–12h.

-

Workup (Self-Validating Step): Dilute with Et₂O (not DCM, to precipitate imidazole salts). Wash 3x with water to remove DMF.

-

Check: If the organic layer retains DMF, the reaction may stall or reverse upon concentration.

-

Method B: The Triflate "Power" Protocol

Best for: Hindered secondary alcohols, tertiary alcohols, or sluggish substrates. Reagents: TBSOTf, 2,6-Lutidine, DCM.[1][5][6]

Why it works: The triflate (OTf) is an exceptional leaving group, generating a highly electrophilic silicon center. 2,6-Lutidine is used because it is sterically hindered and non-nucleophilic; it scavenges the powerful triflic acid (TfOH) byproduct without attacking the silicon center.

Protocol 2: Hindered Substrate Protection

-

Setup: Dissolve substrate in anhydrous DCM (0 °C).

-

Base: Add 2,6-Lutidine (2.0 equiv).

-

Silylation: Dropwise addition of TBSOTf (1.5 equiv). Caution: Exothermic.

-

Quench: Saturated NaHCO₃.

-

Critical Step: Ensure complete removal of lutidinium triflate salts during workup, as trace acid can hydrolyze the product during concentration.

-

Deprotection Dynamics: The Decision Matrix

Removing TBS requires selecting a reagent that matches the substrate's sensitivity profile.

Comparative Deprotection Data

| Reagent | Mechanism | Substrate Compatibility | Risk Factors |

| TBAF (THF) | Fluoride Nucleophile | General purpose | Basic. Causes acyl migration or elimination in sensitive substrates. |

| Buffered TBAF | Fluoride + AcOH | Base-sensitive (Esters, Epoxides) | Slower reaction rate; requires careful stoichiometry. |

| HF-Pyridine | Acidic Fluoride | Extreme base sensitivity | Corrosive. Requires plastic labware. Excess pyridine quenches acidity. |

| HCl / MeOH | Acidic Solvolysis | Acid-stable only | Cleaves acetals/ketals concurrently. |

The "Buffered" TBAF Protocol (High Fidelity)

Standard TBAF contains water and hydroxide impurities (from the manufacturing process), making it basic. For complex drug scaffolds, "naked" TBAF often leads to side reactions.

Protocol 3: Buffered Deprotection

-

Preparation: To a solution of TBAF (1.0 M in THF, 2.0 equiv), add Glacial Acetic Acid (2.0 equiv) at 0 °C. Mix for 5 minutes.

-

Reaction: Add this mixture to the TBS-ether substrate in THF at 0 °C.

-

Logic: The AcOH protonates any alkoxides formed or hydroxide present, maintaining a pH near neutral while leaving the F⁻ free to attack the silicon.

Figure 3: Decision tree for selecting the appropriate deprotection reagent to minimize side reactions.

Troubleshooting & Pitfalls

Silyl Migration (The Hidden Yield Killer)

In 1,2-diols or proximal hydroxyl systems, TBS groups can migrate (Brook rearrangement type or O-Si-O hopping) under basic conditions (TBAF).

-

Solution: Use acidic deprotection (HF-Pyridine) or strictly buffered TBAF. Avoid thermodynamic equilibration.

The "Stuck" Intermediate

Sometimes TBS installation stalls at 80% conversion.

-

Cause: Accumulation of Imidazole-HCl precipitates coating the stir bar or encapsulating the reactant.

-

Fix: Add a co-solvent (DCM) to solubilize the salts or switch to the TBSOTf method.

Scavenging Silyl Byproducts

Post-deprotection, the lipophilic silanol byproducts (TBS-OH / TBS-F) can co-elute with products.

-

Fix: Use a Calcium scavenger. Add CaCl₂ or CaCO₃ during the workup to sequester fluoride species, or use polymer-supported sulfonic acids if using basic scavengers.

References

-

Corey, E. J., & Venkateswarlu, A. (1972).[7][8] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][4][7] Journal of the American Chemical Society, 94(17), 6190–6191.[7] Link[8]

-

Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1981). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(36), 3455-3458. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[9] Link

- Hu, T. Q. (Ed.). (2008). The Chemistry of Organic Silicon Compounds. Wiley-Interscience. (Detailed discussion on Silicon-Fluorine bond enthalpy vs Silicon-Oxygen).

-

Guindon, Y., et al. (1984). Ring cleavage of cyclic benzylidene acetals with tert-butyldimethylsilyl trifluoromethanesulfonate. The Journal of Organic Chemistry, 49(21), 3912–3920. Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 7. mindat.org [mindat.org]

- 8. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ace.as-pub.com [ace.as-pub.com]

Methodological & Application

High-Fidelity Synthesis & Enzymatic Desymmetrization of 3-(tert-Butyldimethylsilyloxy)glutarate Derivatives

Executive Summary & Strategic Analysis

The Paradox of Chirality: Strictly speaking, 3-(tert-butyldimethylsilyloxy)glutaric acid is a meso compound (achiral) due to its internal plane of symmetry. However, in high-value pharmaceutical manufacturing—specifically for HMG-CoA reductase inhibitors like Rosuvastatin and Pitavastatin —the "chiral synthesis" refers to the desymmetrization of the diester precursor to yield the optically active mono-ester (hemiester) .

This Application Note details the complete workflow to generate the (3R)-mono-methyl ester with high enantiomeric excess (ee >95%). We utilize a chemo-enzymatic approach, leveraging the stereoselectivity of hydrolytic enzymes (Pig Liver Esterase or CAL-B) to break the symmetry of the prochiral diester.

Key Chemical Transformation

-

Precursor: Dimethyl 3-(tert-butyldimethylsilyloxy)glutarate (Achiral/Prochiral)

-

Target: (3R)-3-(tert-butyldimethylsilyloxy)glutaric acid monomethyl ester (Chiral)

-

Mechanism: Enantiotopic selective hydrolysis.

Pathway Visualization

The following diagram illustrates the conversion of the raw material (Dimethyl 3-hydroxyglutarate) into the chiral building block.

Figure 1: Chemo-enzymatic workflow for the generation of the chiral statin side-chain intermediate.

Module 1: Substrate Assembly

Objective: Synthesis of the prochiral diester Dimethyl 3-(tert-butyldimethylsilyloxy)glutarate.

Rationale

The hydroxyl group at the C3 position must be protected prior to enzymatic hydrolysis. The tert-butyldimethylsilyl (TBS) group is selected for its robustness against the mild aqueous conditions required for the enzyme, while being easily removable later with TBAF or acid.

Reagents & Equipment[1][2][3][4]

-

Substrate: Dimethyl 3-hydroxyglutarate (Commercial or synthesized from dimethyl acetonedicarboxylate via NaBH4 reduction).

-

Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF (Anhydrous).

-

Equipment: 500 mL Round Bottom Flask, Inert Gas Line (Ar/N2).

Protocol

-

Setup: Flame-dry a 500 mL flask and flush with Argon.

-

Dissolution: Dissolve Dimethyl 3-hydroxyglutarate (17.6 g, 100 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add Imidazole (17.0 g, 250 mmol, 2.5 eq). The solution may warm slightly; cool to 0°C if necessary.

-

Silylation: Add TBSCl (18.1 g, 120 mmol, 1.2 eq) portion-wise over 15 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (23°C) for 12–16 hours.

-

QC Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a high Rf spot.

-

-

Workup (Critical Step):

-

Pour the mixture into Ice Water (200 mL) to quench excess TBSCl.

-

Extract with Diethyl Ether or MTBE (3 x 100 mL). Note: Avoid DCM if possible to prevent DMF carryover emulsion.

-

Wash combined organics with Water (2 x 100 mL) and Brine (100 mL) to remove residual DMF.

-

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via flash chromatography (SiO2, 10% EtOAc in Hexane).

-

Yield Target: >90% (Colorless oil).

-

Module 2: The Chiral Engine (Enzymatic Desymmetrization)

Objective: Enantioselective hydrolysis of the diester to the (3R)-mono-methyl ester.

Mechanistic Insight

Pig Liver Esterase (PLE) possesses a chiral pocket that discriminates between the two enantiotopic ester groups of the symmetric substrate. It preferentially hydrolyzes the pro-S ester group, yielding the (3R)-acid ester.

Critical Control Point: The reaction must be stopped before the second ester group is hydrolyzed (which would lead to the achiral diacid).

Protocol

-

Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.0).

-

Emulsification:

-

In a 1 L beaker, suspend Dimethyl 3-(TBS-oxy)glutarate (10 g, ~34 mmol) in 10 mL of Acetone (Co-solvent is essential for solubility).

-

Add 300 mL of Phosphate Buffer. Stir vigorously to form a fine emulsion.

-

-

Enzyme Addition:

-

Add Pig Liver Esterase (PLE) (approx. 1000 units, crude lyophilized powder or suspended in (NH4)2SO4).

-

Note on Enzyme Source: If using recombinant variants (e.g., from Codexis or Almac), follow specific activity loading guides (usually 1-5 wt%).

-

-

Reaction Monitoring (pH Stat):

-

The hydrolysis releases acid, dropping the pH.

-

Maintain pH at 7.0 by automatic addition of 1.0 M NaOH using a pH-stat titrator.

-

Alternative: Manual addition of NaOH with phenol red indicator (keep solution faint pink).

-

-

Termination:

-

Stop the reaction when 1.0 equivalent of NaOH has been consumed (approx. 34 mL). This indicates 100% theoretical conversion to the mono-ester.

-

Timeframe: Typically 2–6 hours depending on enzyme activity.

-

-

Workup:

-

Wash the aqueous reaction mixture with Ether (100 mL) to remove unreacted diester. (Save this organic layer for recycling).

-

Acidification: Acidify the aqueous layer to pH 2.5–3.0 using 1 M HCl (or Citric Acid for gentler conditions).

-

Extraction: Extract the product (Mono-ester) with Ethyl Acetate (3 x 100 mL).

-

Dry over Na2SO4 and concentrate.[1]

-

Module 3: Quality Control & Data Analysis

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Colorless viscous oil | Visual |

| Purity (Chemical) | > 98% | 1H NMR (CDCl3) |

| Enantiomeric Excess | > 95% ee | Chiral HPLC / GC |

| Identity | 3.67 ppm (s, 3H, -OMe) | 1H NMR |

Chiral HPLC Method

To determine the enantiomeric excess (ee), the mono-ester is often derivatized to the amide using (R)- or (S)-phenylethylamine, or analyzed directly on a specialized column.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% TFA.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low ee (<80%) | Over-hydrolysis to diacid | Stop reaction at 0.8–0.9 eq NaOH consumption. |

| Slow Reaction | Substrate insolubility | Increase Acetone co-solvent to 10% v/v or use Triton X-100 surfactant. |

| Low Yield | Product remaining in water | Ensure aqueous phase is pH < 3.0 during extraction; salt out with NaCl. |

References

-

Lampe, T. F. J., et al. (1996). "Enantioselective Synthesis of HMG-CoA Reductase Inhibitors." Journal of Organic Chemistry, 61(14), 4572–4581. Link